molecular formula C16H27NO3 B13699656 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one

Katalognummer: B13699656
Molekulargewicht: 281.39 g/mol
InChI-Schlüssel: YZPSPDVJIGHRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structural framework. It is a derivative of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C16H27NO3, and it has a molecular weight of 281.39 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of Lewis acids as catalysts and various solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C16H27NO3

Molekulargewicht

281.39 g/mol

IUPAC-Name

tert-butyl 4-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C16H27NO3/c1-12-11-16(7-5-13(18)6-8-16)9-10-17(12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3

InChI-Schlüssel

YZPSPDVJIGHRSL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCC(=O)CC2)CCN1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.